Caylin-2

p53-MDM2 Apoptosis HCT116

Standard MDM2 inhibitors (e.g., Nutlin-3) cannot dissect p53's opposing proliferative vs. apoptotic roles. Caylin-2 solves this with a unique biphasic response: • ~40% HCT116 growth promotion at 5-100 nM. • IC50 ~8 µM (~10-fold less potent than Nutlin-3) for selectivity control. • Induces p53-dependent PARP1 degradation, absent in Nutlin-3b. • Dual MDM2/Bcl-XL binding for pathway crosstalk studies. ≥98% crystalline solid; global shipping available.

Molecular Formula C32H30F6N4O4
Molecular Weight 648.6 g/mol
Cat. No. B606507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaylin-2
SynonymsCaylin-2;  Caylin 2;  Caylin2; 
Molecular FormulaC32H30F6N4O4
Molecular Weight648.6 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1
InChIKeyHXLGOAAYXPLLCI-WUFINQPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Caylin-2: Distinct p53-MDM2 Inhibitor


Caylin-2 is a synthetic small molecule belonging to the cis-imidazoline class of MDM2 inhibitors . It is a direct analog of Nutlin-3, wherein the chlorine atoms on the two phenyl rings of the parent compound are substituted with trifluoromethyl groups [1]. This specific halogen substitution confers a unique molecular profile (C32H30F6N4O4, MW: 648.6) . While it retains the ability to bind MDM2 and disrupt the p53-MDM2 interaction, its biological activity diverges significantly from Nutlin-3, making it a critical tool compound for dissecting p53 pathway dynamics rather than a simple substitute . The compound also demonstrates the ability to bind Bcl-XL, suggesting a complex polypharmacology .

Why Caylin-2 Cannot Substitute Nutlin-3


The substitution of chlorine with trifluoromethyl groups in Caylin-2 is not a bioisosteric replacement. This structural change leads to a dramatic shift in biological potency and, critically, a complete inversion of functional effect at specific concentrations. Standard MDM2 inhibitors like Nutlin-3 are optimized for maximal p53 activation and apoptosis induction across a broad concentration range [1]. In contrast, Caylin-2 is approximately 10-fold less potent as a cytotoxic agent and, uniquely, acts as a growth promoter at sub-cytotoxic concentrations (5-100 nM) [2]. This biphasic, concentration-dependent behavior precludes its direct substitution in assays designed for potent p53 activation or viability screening. Furthermore, its retained ability to induce PARP1 degradation via a p53-dependent mechanism distinguishes it from other Nutlin analogs like Nutlin-3b, highlighting that even within the same chemical series, functional outcomes are highly structure-specific [3]. Therefore, selecting Caylin-2 over Nutlin-3 or other MDM2 inhibitors is essential when the research question pertains to differential p53 responses, growth promotion mechanisms, or the study of specific protein degradation pathways.

Caylin-2 Quantitative Differentiation Evidence


Biphasic Growth Response

Caylin-2 exhibits a unique biphasic effect in HCT116 colon cancer cells, promoting growth at low concentrations while inhibiting it at high concentrations. This contrasts with the parent compound, Nutlin-3, which is purely inhibitory [1].

p53-MDM2 Apoptosis HCT116

PARP1 Degradation Induction

Caylin-2 induces PARP1 degradation in a p53- and proteasome-dependent manner, a property shared with Nutlin-3a but not Nutlin-3b. This suggests a specific structural requirement beyond general MDM2 inhibition [1].

PARP1 Ischemia/Reperfusion p53

Bcl-XL Binding and Polypharmacology

Unlike Nutlin-3, which is a selective MDM2 antagonist, Caylin-2 has been reported to bind to Bcl-XL, an anti-apoptotic protein. This additional target engagement may contribute to its unique biological profile .

Bcl-XL Apoptosis Polypharmacology

Caylin-2 Validated Research Applications


Biphasic p53 Response Studies

Caylin-2 is uniquely suited for studies examining how p53 can drive opposing cellular outcomes (proliferation vs. apoptosis) depending on its activation level. Its ability to promote HCT116 cell growth by ~40% at 5-100 nM and inhibit growth with an IC50 of ~8 µM [1] makes it an essential tool for dissecting the nuanced, context-dependent functions of the p53 tumor suppressor network. This scenario is not replicable with Nutlin-3, which lacks the growth-promoting phase.

p53-Dependent PARP1 Degradation Model

For research into DNA repair, ischemia/reperfusion injury, and inflammatory responses, Caylin-2 serves as a specific pharmacological probe to induce p53-mediated PARP1 degradation [2]. Its functional selectivity over the closely related Nutlin-3b (which does not induce degradation) makes it a precise tool for validating the p53-PARP1 axis in cellular models, an application where generic MDM2 inhibitors may be unsuitable.

MDM2-Bcl-XL Pathway Crosstalk

Given its reported binding to both MDM2 and Bcl-XL , Caylin-2 is a candidate tool compound for preliminary exploration of functional interactions between the p53/MDM2 axis and the mitochondrial apoptotic machinery regulated by Bcl-2 family proteins. This polypharmacological profile offers a starting point for studying combination therapy rationale or resistance mechanisms that involve both pathways.

Negative Control for p53 Activation Assays

Due to its approximately 10-fold lower potency compared to Nutlin-3 in cytotoxicity assays [1], Caylin-2 can be employed as a less-active structural analog control. This helps confirm that observed biological effects in MDM2 inhibitor studies are directly linked to the potency and specific structural features of the active compound rather than off-target effects of the chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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